molecular formula C16H10N2O3S B2596704 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 1794847-18-9

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2596704
CAS No.: 1794847-18-9
M. Wt: 310.33
InChI Key: MDFFEQJHXTXQSG-UHFFFAOYSA-N
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Description

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS No: 1794847-18-9) is a sophisticated heterocyclic compound engineered for advanced research and development. Its unique molecular architecture combines a coumarin (2H-chromen-2-one) scaffold with a 1,3,4-oxadiazole moiety that is linked to a 3-methylthiophene group . This specific configuration imparts distinct electronic and steric properties, making it a promising candidate in multiple scientific fields . In medicinal chemistry, this compound serves as a key synthon in the search for new therapeutic agents. Its well-defined structure allows for precise functionalization, facilitating studies in drug discovery, particularly as a kinase inhibitor or antimicrobial agent . The 1,3,4-oxadiazole ring is a known pharmacophore with a broad spectrum of reported biological activities, including antibacterial, antitumor, and antiviral effects, which underscores the potential of this compound for developing novel bioactive molecules . Beyond its biological potential, the compound holds significant value in material science. The coumarin core is known for its fluorescence potential, suggesting applications in the development of optical materials, sensors, or as a component in organic light-emitting devices (OLEDs) . The integration of the oxadiazole-thiophene linkage further enhances the molecule's stability and reactivity, contributing to its versatility in non-biological applications . The product is supplied with high purity and is accompanied by comprehensive analytical data to ensure research reproducibility. It is critical to note that this product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c1-9-6-7-22-13(9)15-18-17-14(21-15)11-8-10-4-2-3-5-12(10)20-16(11)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFEQJHXTXQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Introduction to 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

The compound 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic molecule that combines a chromene backbone with an oxadiazole ring system. This structure is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. However, specific detailed applications of this exact compound are not widely documented in the available literature. Instead, we can explore related compounds and their applications to infer potential uses.

1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of biological activities, including antibacterial , anti-inflammatory , and anticonvulsant properties . These compounds are often synthesized and evaluated for their therapeutic potential.

Chromene Derivatives

Chromene derivatives, such as coumarins, are widely studied for their antimicrobial , antioxidant , and anticancer activities . They are also used in the synthesis of complex molecules with potential pharmaceutical applications.

Pyrazole and Oxadiazole-Based Compounds

Pyrazole-based 1,3,4-oxadiazole derivatives have been explored for their fluorescence properties and xanthine oxidase inhibitory activity , which could be relevant in developing diagnostic tools and treatments for conditions like gout .

Potential Applications

Given the properties of related compounds, 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one might have potential applications in:

  • Pharmaceuticals : Its structural components suggest possible biological activities such as antimicrobial or anti-inflammatory effects.
  • Materials Science : The chromene part of the molecule could contribute to optical properties, making it suitable for applications in materials with specific optical requirements.

Case Studies and Data Tables

Unfortunately, specific case studies or detailed data tables for 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are not available in the current literature. However, related compounds provide insights into potential applications:

Compound TypePotential ApplicationsReferences
1,3,4-Oxadiazole DerivativesAntibacterial, Anti-inflammatory, Anticonvulsant
Chromene DerivativesAntimicrobial, Antioxidant, Anticancer
Pyrazole-Oxadiazole DerivativesFluorescence Properties, Xanthine Oxidase Inhibition

Mechanism of Action

The mechanism of action of 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications on the Oxadiazole Ring

Halogen-Substituted Derivatives

6-Bromo-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Structure: Halogens (Br, Cl) enhance molecular weight and polar surface area. Key Difference: Halogens improve binding affinity but reduce metabolic stability compared to the methylthiophene’s neutral lipophilicity.

Heterocycle Variations Beyond Oxadiazole

Oxazole Derivatives

3-(2-(Thiophen-2-ylmethylene-amino)oxazol-5-yl)-2H-chromen-2-one Structure: Oxazole replaces oxadiazole, with a thiophene substituent. Properties: Higher melting point (179–181°C) and distinct IR bands (C–S stretch at 715 cm⁻¹) . Key Difference: Oxazole’s reduced ring strain may enhance stability, but oxadiazole’s electron-deficient nature improves reactivity in biological systems.

Triazine Hybrids

3-{5-[(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

  • Structure : Triazine-sulfanyl group attached to oxadiazole.
  • Activity : Broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values as low as 2 μg/mL .
  • Key Difference : The triazine moiety introduces multiple hydrogen-bonding sites, whereas methylthiophene prioritizes membrane permeability.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Substituent Melting Point (°C) LogP Notable Spectral Features (IR/NMR)
Target Compound 3-Methylthiophene Data pending ~3.2* Thiophene C–S stretch (∼700 cm⁻¹); δ 7.6–7.17 (thiophene CH)
3-(5-Phenyl-oxadiazol-2-yl)-coumarin Phenyl 228–230 ~2.8 Aromatic C–H stretch (∼3050 cm⁻¹); δ 7.3–7.9 (ArH)
6-Bromo-3-[5-(4-Cl-phenyl)-oxadiazol]-coumarin 4-Cl-phenyl, Br Not reported ~3.5 C–Br stretch (∼550 cm⁻¹); δ 7.4–8.1 (ArH)
Triazine-sulfanyl derivative Triazine 160–162 ~1.9 Triazine C=N stretch (∼1550 cm⁻¹); δ 8.0–8.5 (quinoline H)

*Predicted using thiophene’s LogP contribution.

Biological Activity

The compound 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a novel derivative featuring a chromenone core and an oxadiazole moiety. This structure suggests potential biological activities, particularly in fields such as cancer research and neuropharmacology. The oxadiazole ring is known for its diverse biological properties, including anticancer, anti-inflammatory, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3O2SC_{13}H_{11}N_{3}O_{2}S, with a molecular weight of approximately 273.31 g/mol. The presence of the thiophene and oxadiazole rings contributes to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Voltage-Gated Sodium and Calcium Channels : Similar compounds have shown inhibitory effects on these channels, which are crucial for neuronal excitability and neurotransmitter release.
  • GABA Transporter (GAT) : Inhibition of GAT can lead to increased GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission and potentially providing anticonvulsant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro Studies : Compounds containing oxadiazole units have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that modifications in the oxadiazole structure led to derivatives with IC50 values as low as 1.143 µM against renal cancer cells .
Cell Line IC50 (µM)
Human Renal Cancer (PRXF 22Rv1)1.143
Human Ovarian Adenocarcinoma (OVXF 899)2.76
Human Pancreatic Cancer (PAXF 1657)9.27

These results suggest that the compound may possess significant antiproliferative properties.

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. By modulating ion channel activity, it may reduce neuronal excitability, thus preventing seizures.

Anti-inflammatory Effects

Oxadiazoles have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting a role for this compound in treating inflammatory conditions .

Case Studies

Several case studies have explored the biological activities of oxadiazole derivatives:

  • Study on Antitumor Activity : A derivative similar to the target compound exhibited significant inhibition against a panel of 11 cancer cell lines, demonstrating its potential as an anticancer agent .
  • Neuropharmacological Research : Another study indicated that oxadiazole derivatives could effectively reduce seizure frequency in animal models by enhancing GABAergic transmission through GAT inhibition.

Q & A

What are the established synthetic routes for synthesizing 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

Level : Basic
Methodological Answer :
The synthesis typically involves cyclization and coupling reactions. A common route starts with the formation of the coumarin-3-carbohydrazide intermediate via hydrazinolysis of coumarin esters. Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux generates the 1,3,4-oxadiazole ring. Subsequent coupling with 3-methylthiophene derivatives is achieved using nucleophilic substitution or condensation reactions. For example, intermediates like 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can react with halogenated aryl compounds (e.g., 2,4,6-trichloro-1,3,5-triazine) in acetone under neutral pH to introduce substituents .

How can reaction conditions be optimized to improve oxadiazole ring formation yield?

Level : Advanced
Methodological Answer :
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst use : Piperidine or sodium acetate accelerates hydrazide cyclization .
  • Temperature control : Reflux at 80–100°C for 5–6 hours ensures complete CS₂ elimination .
  • Stoichiometric ratios : A 1:1 molar ratio of carbohydrazide to CS₂ minimizes side products .
    Data from IR spectroscopy (disappearance of N–H stretches at ~3300 cm⁻¹) and TLC monitoring validate reaction completion .

Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Level : Basic
Methodological Answer :

  • IR spectroscopy : Confirms oxadiazole formation (C=N stretch at 1600–1650 cm⁻¹) and coumarin carbonyl (C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies substituent patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) and coupling constants for stereochemical analysis .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic space groups) .

How can discrepancies in NMR data for derivatives be resolved?

Level : Advanced
Methodological Answer :

  • Use 2D NMR techniques (HSQC, HMBC) to assign overlapping proton environments, especially for thiophene and oxadiazole protons .
  • Compare experimental data with DFT-predicted chemical shifts (Gaussian09/B3LYP/6-311G++(d,p)) to identify conformational artifacts .
  • Employ variable-temperature NMR to reduce dynamic effects in crowded spectra .

What methodologies are used to evaluate the antimicrobial activity of this compound?

Level : Basic
Methodological Answer :

  • Agar diffusion assays : Measure zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • MIC determination : Broth microdilution tests quantify minimum inhibitory concentrations (μg/mL) using standardized CLSI protocols .
  • Fungal susceptibility : Test against C. albicans and A. niger via Sabouraud dextrose agar .

How can contradictions in biological activity data across derivatives be addressed?

Level : Advanced
Methodological Answer :

  • Perform SAR studies : Correlate substituent electronegativity (e.g., triazine vs. phenyl groups) with activity trends .
  • Use molecular docking : Identify binding affinities to targets like DNA gyrase (PDB: 2XCT) to explain potency variations .
  • Validate via statistical models : Multivariate regression analyzes MIC outliers linked to lipophilicity (logP) or steric effects .

What crystallographic techniques are used to resolve the compound’s structure?

Level : Basic
Methodological Answer :

  • Single-crystal X-ray diffraction : SHELXL refines structures with high-resolution data (<1.0 Å), reporting R factors <0.05 .
  • Space group analysis : Orthorhombic systems (e.g., Pna2₁) are common, with unit cell parameters a = 13.0785 Å, b = 25.746 Å .
  • Hirshfeld surface analysis : Maps π-π stacking and C–H···O interactions critical for crystal stability .

How can non-covalent interactions in derivatives be modeled computationally?

Level : Advanced
Methodological Answer :

  • DFT calculations : B3LYP/6-311G++(d,p) optimizes geometries and calculates interaction energies (e.g., π-π stacking at −15 kcal/mol) .
  • NCIplot index : Visualizes weak interactions (van der Waals, hydrogen bonds) via reduced density gradient analysis .
  • Molecular electrostatic potential (MEP) : Predicts electrophilic/nucleophilic sites influencing binding .

What structural modifications enhance antimicrobial activity in derivatives?

Level : Advanced
Methodological Answer :

  • Triazine incorporation : Derivatives with 4,6-dichloro-1,3,5-triazine show 4–8× lower MIC values against S. aureus due to improved membrane penetration .
  • Piperazine/piperidine substitution : N-methylpiperazine derivatives exhibit broader antifungal spectra (e.g., MIC = 8 μg/mL for C. albicans) .
  • Electron-withdrawing groups : Nitro or chloro substituents on the coumarin ring increase DNA intercalation potency .

How can synthetic reproducibility be ensured for scale-up studies?

Level : Advanced
Methodological Answer :

  • Strict stoichiometry : Use Schlenk techniques under nitrogen to prevent oxidation of thiophene groups .
  • Purification protocols : Column chromatography (silica gel, 60–120 mesh) with toluene:acetone (9:1) eluent removes unreacted intermediates .
  • Quality control : Validate purity (>95%) via HPLC (C18 column, 254 nm) and elemental analysis (C, H, N ±0.3%) .

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